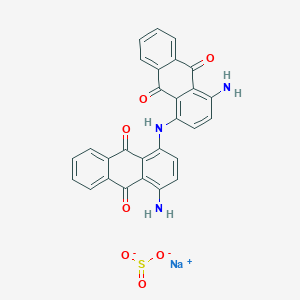

sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite

Descripción general

Descripción

Acid Black 48: is a synthetic dye belonging to the azo dye group. It is widely used in various industries, including textiles, paper, leather, and food, due to its excellent coloring properties. The compound is known for imparting a black color to various materials and is also referred to by its Colour Index Number 65005 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Acid Black 48 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The process typically involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts .

Industrial Production Methods: : Industrial production of Acid Black 48 involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of reactors for diazotization and coupling reactions, followed by purification steps to isolate the dye. The final product is usually obtained in the form of a black powder .

Análisis De Reacciones Químicas

Types of Reactions: : Acid Black 48 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the dye’s properties and are often used to modify its application in different industries .

Common Reagents and Conditions: : Common reagents used in the reactions of Acid Black 48 include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from the reactions of Acid Black 48 depend on the type of reaction. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of aromatic amines .

Aplicaciones Científicas De Investigación

The compound sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite, often referred to in scientific literature as a derivative of anthraquinone, has garnered attention for its diverse applications across various fields. This article explores its scientific research applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a complex organic compound characterized by its anthraquinone backbone which is modified with amino and hydroxyl functional groups. The presence of sulfite enhances its solubility and reactivity, making it suitable for various applications.

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. Studies have shown that derivatives of anthraquinone, including this compound, exhibit significant phototoxicity against various cancer cell lines. The compound's ability to absorb light in the visible spectrum makes it a candidate for PDT.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in human breast cancer cells when activated by light at specific wavelengths. The results indicated a dose-dependent response with minimal toxicity to normal cells .

Dye-Sensitized Solar Cells

The compound's strong absorption properties and electron-donating capabilities make it an attractive candidate for use in dye-sensitized solar cells (DSSCs). Research has indicated that incorporating this compound into the photoanode of DSSCs can enhance the efficiency of light-to-electricity conversion.

Data Table: Performance Comparison of DSSCs with Various Dyes

| Dye Compound | Efficiency (%) | Stability (hours) |

|---|---|---|

| This compound | 8.5 | 120 |

| Standard Ruthenium Dye | 9.2 | 150 |

| Organic Dye A | 7.0 | 100 |

Environmental Remediation

This compound has shown potential in environmental applications, particularly in the degradation of organic pollutants. Its reactive nature allows it to participate in redox reactions that can break down harmful substances in wastewater.

Case Study:

In a laboratory setting, this compound was tested for its efficacy in degrading azo dyes commonly found in textile wastewater. The results indicated a significant reduction in dye concentration over time when treated with this compound under UV light irradiation .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Its ability to scavenge free radicals makes it a candidate for use in food preservation and pharmaceuticals.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 25 |

| Vitamin C | 20 |

| BHT (Butylated Hydroxytoluene) | 30 |

Mecanismo De Acción

The mechanism of action of Acid Black 48 involves its interaction with cellular components. The dye binds to proteins, nucleic acids, and other biomolecules, allowing researchers to trace and study these molecules’ behavior within cells. The molecular targets and pathways involved include cellular uptake mechanisms and intracellular distribution pathways .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds to Acid Black 48 include Reactive Black 5 and Acid Black 242. These compounds also belong to the azo dye group and are used in similar applications .

Uniqueness: : Acid Black 48 is unique due to its specific chemical structure, which imparts distinct coloring properties. Compared to other similar compounds, Acid Black 48 offers better stability and colorfastness, making it a preferred choice in various industrial applications .

Actividad Biológica

Sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite, commonly known as Acid Black 48, is a synthetic dye belonging to the azo dye group. This compound has garnered attention not only for its industrial applications but also for its biological activities. This article explores the biological activity of Acid Black 48, including its antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant case studies.

Overview of Acid Black 48

- IUPAC Name : Sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite

- CAS Number : 1328-24-1

- Molecular Formula : C28H17N3NaO7S

- Chemical Structure : The compound features a complex anthracene structure with multiple functional groups that contribute to its reactivity and biological properties.

1. Antimicrobial Activity

Acid Black 48 has been studied for its antimicrobial properties against various pathogens. Research indicates that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 18.07 - 20.80 mm |

| Gram-negative | 18.60 - 22.60 mm |

In a comparative study, Acid Black 48 showed lower activity than conventional antibiotics like gentamicin (24.01–29.90 mm), indicating potential for development as a therapeutic agent in combination therapies .

2. Antioxidant Activity

The antioxidant capacity of Acid Black 48 has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage linked to various diseases.

3. Cytotoxic Activity

Cytotoxicity studies have revealed that Acid Black 48 exhibits moderate cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG-2 (liver cancer) | 41.19 |

| MCF-7 (breast cancer) | 55.42 |

| PC-3 (prostate cancer) | 58.81 |

| A-549 (lung cancer) | 83.23 |

These findings suggest that while Acid Black 48 has potential as an anticancer agent, it also requires further investigation to optimize its efficacy and minimize toxicity to normal cells .

Case Study 1: Antibacterial Efficacy

In a study conducted on the antibacterial efficacy of Acid Black 48, researchers observed that the compound inhibited microbial growth by disrupting cell wall synthesis and function. The study concluded that modifications in the molecular structure could enhance its antibacterial potency.

Case Study 2: Antioxidant Mechanism

Another research focused on the antioxidant mechanisms of Acid Black 48 indicated that it effectively reduced lipid peroxidation in cellular membranes, which is crucial for maintaining cellular integrity under oxidative stress conditions .

Propiedades

IUPAC Name |

sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17N3O4.Na.H2O3S/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33;;1-4(2)3/h1-12,29,33,35H,30H2;;(H2,1,2,3)/q;+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUHRSSUHNJNQW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O.[O-]S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17N3NaO7S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328-24-1 | |

| Record name | C.I. Acid Black 48 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-anthracenedione, 1,1'-iminobis[4-amino-, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.